molecular formula C19H29N5O3 B2669717 9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-42-2

9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2669717
CAS RN: 876899-42-2
M. Wt: 375.473
InChI Key: ZXXVVBUDRZHJCR-UHFFFAOYSA-N
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Description

The compound belongs to the class of purine derivatives, which are known for their diverse biological potential. The purine ring system is a bicyclic aromatic compound that consists of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

Purine derivatives can participate in a variety of chemical reactions, often involving the substitution of the various groups attached to the purine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Purine derivatives can have a wide range of properties, from being highly polar and soluble in water to being nonpolar and soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound's synthesis involves regioselective processes. One study details the synthesis of related heterocycles, demonstrating the compound's potential as a precursor in organic chemistry (Majumdar et al., 2001).

  • Tautomerism in Purines and Pyrimidines : Research on the tautomerism of purines and pyrimidines, including similar compounds, provides insights into their chemical behavior, important for understanding their potential applications (Shugar & Kierdaszuk, 1985).

Biological and Medicinal Research

  • Potential Anticancer Agents : Certain derivatives show promising anti-proliferative properties against cancer cell lines, suggesting potential medicinal applications (Mulakayala et al., 2012).

  • Anti-Inflammatory Activity : Some analogs based on similar ring systems exhibit anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders (Kaminski et al., 1989).

Structural and Crystallographic Studies

  • X-ray Crystal Structure Analysis : Studies involving X-ray crystallography of similar compounds provide valuable information on molecular structure, aiding in the design of new drugs and materials (Cetina et al., 2004).

  • Diverse Conformations in Crystal Structure : Investigations into the crystal structures of related compounds reveal diverse conformations, crucial for understanding molecular interactions and stability (Wang et al., 2011).

Potential Enzyme Inhibition

  • Adenosine Deaminase Inhibitors : Syntheses of related compounds as adenosine deaminase inhibitors suggest a role in enzyme inhibition, which could be crucial for developing new therapeutic agents (Schaeffer et al., 1964).

  • Photolyase Function in DNA Repair : Studies on DNA photolyase, which repairs DNA damaged by UV radiation, involve similar pyrimidine compounds. Understanding this process is significant for developing treatments against UV-induced DNA damage (Sancar, 1994).

Mechanism of Action

The mechanism of action of purine derivatives can vary widely depending on the specific compound and its biological target. Some purine derivatives have been found to inhibit PARP-1, a protein involved in DNA repair .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and biological activity. Some purine derivatives can be toxic or have side effects, particularly if they interact with important biological targets .

properties

IUPAC Name

9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-13-11-23(14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(9-10-27-3)19(26)21(16)2/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVVBUDRZHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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